1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1-Ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide group at the 5-position. The carboxamide moiety is linked to a thiazole ring, which is further substituted with a 5-methoxybenzofuran system.
Properties
IUPAC Name |
2-ethyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-3-22-14(6-7-19-22)17(23)21-18-20-13(10-26-18)16-9-11-8-12(24-2)4-5-15(11)25-16/h4-10H,3H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCCMAQSPQLGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a hybrid molecule that combines elements from benzofuran, thiazole, and pyrazole structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article presents an overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by research findings and data tables.
1. Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- IUPAC Name : this compound
2.1 Antibacterial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing thiazole and pyrazole rings have been reported to demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 8 | E. coli: 10, S. aureus: 9 |
| Compound B | 7.5 | E. coli: 8, S. aureus: 8 |
| Compound C | 7 | E. coli: 7, S. aureus: 6 |
These results indicate that modifications in the molecular structure can enhance or diminish antibacterial efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration .
2.2 Antifungal Activity
The antifungal properties of compounds related to the pyrazole family have also been investigated. For example, certain pyrazole derivatives showed promising activity against Pythium ultimum, a common plant pathogen.
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound Name | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound D | 100 | 77.78 |
| Compound E | 100 | 55.56 |
| Compound F | 100 | 44.44 |
These findings highlight the potential of pyrazole derivatives in agricultural applications and suggest that the compound under study may share similar antifungal properties .
2.3 Anticancer Potential
Emerging evidence suggests that benzofuran derivatives may possess anticancer properties due to their ability to interfere with specific signaling pathways involved in tumor growth and metastasis. The incorporation of thiazole and pyrazole moieties could enhance these effects.
Case Study: Anticancer Activity
One study evaluated the cytotoxic effects of various benzofuran-thiazole hybrids on cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanisms involved may include apoptosis induction and cell cycle arrest .
The biological activities of This compound are likely mediated through multiple mechanisms:
- Target Interaction : The compound may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Biochemical Pathways : It could modulate key signaling pathways related to inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrazole-carboxamide and thiazole-containing derivatives. Key comparisons include:
Key Observations :
- Lipophilicity : The 5-methoxybenzofuran group in the target compound likely increases lipophilicity compared to chlorophenyl (3b, 3e) or pyridinyl () derivatives, which may enhance membrane permeability.
- Bioactivity : Tolfenpyrad (ISO insecticide) demonstrates that ethyl and methyl groups on pyrazole, combined with aromatic substituents, are critical for pesticidal activity . The target compound’s benzofuran-thiazole system may confer unique target specificity.
- Thermal Stability : Higher melting points in chloro-substituted analogs (e.g., 3b: 171–172°C vs. 3c: 123–125°C) suggest that electron-withdrawing groups improve crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
